

An In-depth Technical Guide to the Physicochemical Properties of Methyl Nicotinoylacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl nicotinoylacetate*

Cat. No.: B1345562

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nicotinoylacetate, also known as methyl 3-oxo-3-(pyridin-3-yl)propanoate, is a β -keto ester derivative of nicotinic acid (Vitamin B3). Its chemical structure, incorporating both a pyridine ring and a reactive β -keto ester moiety, makes it a compound of interest in medicinal chemistry and drug development. The pyridine nucleus is a common scaffold in numerous pharmaceuticals, while the β -keto ester functionality provides a versatile handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the known physicochemical properties of **methyl nicotinoylacetate**, detailed experimental protocols for their determination, and insights into its synthesis and potential biological relevance.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for **methyl nicotinoylacetate** are summarized in the table below.

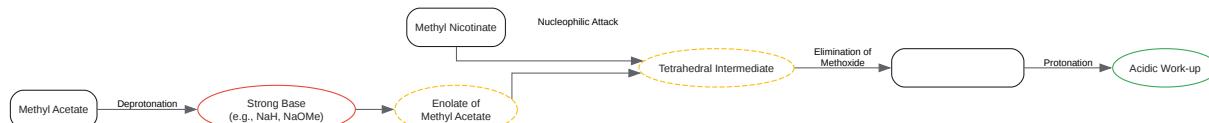
Property	Value	Source
IUPAC Name	methyl 3-oxo-3-(pyridin-3-yl)propanoate	[1]
CAS Number	54950-20-8	[2] [3] [4] [5] [6]
Molecular Formula	C ₉ H ₉ NO ₃	[2] [3] [7]
Molecular Weight	179.17 g/mol	[2] [3] [7]
Appearance	White to pink-brownish crystalline powder	[2]
Melting Point	34-42 °C	[2] [4] [5]
Boiling Point	128-129 °C (at 1 Torr)	[4] [5]
Solubility	Negligible in water	[4] [5]
pKa (Predicted)	9.45 ± 0.46	[4] [5]

Synthesis of Methyl Nicotinoylacetate

The primary synthetic route to **methyl nicotinoylacetate** is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. For the synthesis of **methyl nicotinoylacetate**, methyl nicotinate serves as the ester component and methyl acetate provides the enolizable α -protons.

General Experimental Protocol: Claisen Condensation

The following is a generalized protocol for the synthesis of β -keto esters via Claisen condensation, adapted for the preparation of **methyl nicotinoylacetate**.


Materials:

- Methyl nicotinate
- Methyl acetate

- Sodium hydride (NaH) or Sodium methoxide (NaOMe)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Hydrochloric acid (HCl), dilute aqueous solution
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a dispersion of sodium hydride in anhydrous diethyl ether.
- Addition of Reactants: A solution of methyl nicotinate and methyl acetate in anhydrous diethyl ether is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).
- Reaction Monitoring: The reaction mixture is stirred at room temperature or gentle reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction is quenched by the careful addition of dilute hydrochloric acid to neutralize the excess base and protonate the resulting enolate. The aqueous layer is separated and extracted with an organic solvent.
- Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

[Click to download full resolution via product page](#)

Synthesis of **Methyl Nicotinoylacetate** via Claisen Condensation.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for compound characterization and for building predictive models in drug development. The following sections provide detailed protocols for key experimental procedures.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be used for identification.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if necessary)

Procedure:

- Sample Preparation: A small amount of the crystalline **methyl nicotinoylacetate** is finely powdered using a mortar and pestle.

- Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
- Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
- Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted are recorded as the melting point range.

Boiling Point Determination (at Reduced Pressure)

For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.

Apparatus:

- Hickman still or a small-scale distillation apparatus
- Round-bottom flask
- Thermometer
- Vacuum source and manometer
- Heating mantle or oil bath

Procedure:

- Apparatus Setup: A small amount of **methyl nicotinoylacetate** is placed in the round-bottom flask along with a boiling chip. The distillation apparatus is assembled, and the thermometer is positioned so that the top of the bulb is level with the side arm leading to the condenser.
- Vacuum Application: The system is evacuated to the desired pressure, which is monitored with a manometer.

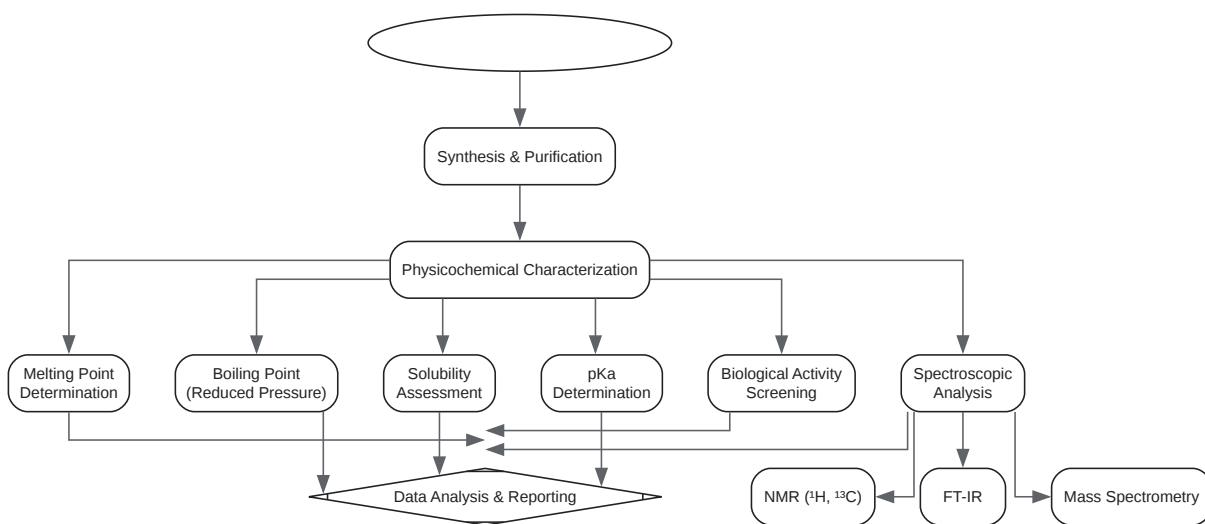
- Heating: The sample is heated gently until it begins to boil. The vapor will rise and condense on the thermometer bulb.
- Data Recording: The temperature at which the liquid is consistently condensing on the thermometer and dripping into the collection well is recorded as the boiling point at that specific pressure.

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability.

Procedure:

- A small, accurately weighed amount of **methyl nicotinoylacetate** (e.g., 1-5 mg) is placed in a vial.
- A known volume of the solvent (e.g., water, ethanol, DMSO) is added incrementally.
- After each addition, the mixture is vortexed or sonicated for a set period.
- The process is continued until the solid is completely dissolved. The solubility is then calculated and expressed in terms of mg/mL or mol/L.


pKa Determination

The pKa value indicates the extent of ionization of a compound at a given pH, which affects its solubility, permeability, and receptor binding.

Procedure (Potentiometric Titration):

- A standard solution of **methyl nicotinoylacetate** is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO).
- The solution is placed in a thermostatted vessel and stirred continuously.
- A calibrated pH electrode is immersed in the solution.

- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is recorded after each incremental addition of the titrant.
- A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the inflection point of the curve.

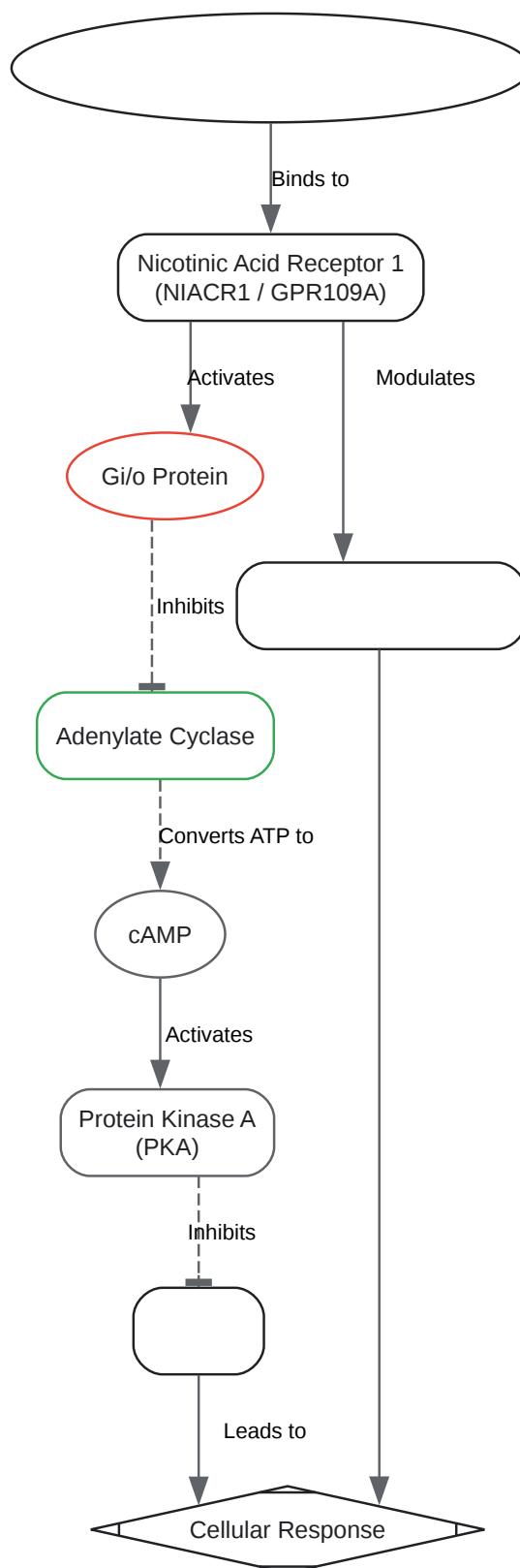
[Click to download full resolution via product page](#)

General workflow for the characterization of **methyl nicotinoylacetate**.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound. While specific spectra for **methyl nicotinoylacetate** are not readily available in public databases, the expected spectral features can be predicted based on its structure.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, the methylene protons adjacent to the carbonyl groups, and the methyl ester protons. The chemical shifts and coupling patterns of the pyridine protons would be characteristic of a 3-substituted pyridine ring.
- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the pyridine ring, the methylene carbon, and the methyl carbon of the ester group.
- FT-IR: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the ketone and the ester, typically in the region of 1650-1750 cm^{-1} . Vibrations corresponding to the C-O stretching of the ester and the aromatic C=C and C-H bonds of the pyridine ring would also be present.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (179.17 g/mol). Fragmentation patterns would likely involve the loss of the methoxy group, the entire ester group, and cleavage of the bond between the carbonyl groups.


Biological Activity and Signaling Pathways

While there is limited information on the specific biological activity of **methyl nicotinoylacetate**, its structural components suggest potential pharmacological relevance.

The parent compound, nicotinic acid, is known to exert its effects through the activation of the nicotinic acid receptor 1 (NIACR1), also known as GPR109A. This G protein-coupled receptor is expressed in adipocytes and immune cells. Activation of NIACR1 in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis, which contributes to the lipid-lowering effects of nicotinic acid.

Derivatives of nicotinic acid and other β -keto esters have been investigated for a range of biological activities, including antibacterial and quorum-sensing inhibition properties.[\[3\]](#)[\[5\]](#)

The diagram below illustrates a simplified signaling pathway for nicotinic acid, which may provide a starting point for investigating the potential mechanisms of action of its derivatives like **methyl nicotinoylacetate**.

[Click to download full resolution via product page](#)

Potential signaling pathway for nicotinic acid derivatives.

Conclusion

Methyl nicotinoylacetate is a compound with interesting physicochemical properties and potential for further investigation in the field of medicinal chemistry. This guide has provided a summary of its known characteristics and detailed experimental protocols for their determination. The synthesis via Claisen condensation offers a viable route for its preparation. While specific biological data for **methyl nicotinoylacetate** is currently scarce, the known activities of related nicotinic acid derivatives and β -keto esters suggest that it may possess valuable pharmacological properties. Further research into its synthesis, spectroscopic characterization, and biological evaluation is warranted to fully explore its potential as a lead compound in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 3-oxo-3-(pyridin-2-YL)propanoate | 75418-74-5 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Methyl Nicotinoylacetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345562#physicochemical-properties-of-methyl-nicotinoylacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com